

# Commercial availability and suppliers of (R)-ZINC-3573

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## Compound of Interest

Compound Name: (R)-ZINC-3573

Cat. No.: B7650643

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## (R)-ZINC-3573: A Technical Guide for Researchers

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and inflammation. This guide provides an in-depth overview of its commercial availability, technical specifications, and the experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

## Commercial Availability and Suppliers

**(R)-ZINC-3573** is readily available for research purposes from several reputable suppliers. The inactive enantiomer, (S)-ZINC-3573, which serves as a negative control, is also commercially available from many of the same sources.

Supplier	Website
R&D Systems (a Bio-Techne brand)	--INVALID-LINK--
Tocris Bioscience (a Bio-Techne brand)	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
Cambridge Bioscience	--INVALID-LINK--
MedKoo Biosciences	--INVALID-LINK--
Sigma-Aldrich	--INVALID-LINK--
TargetMol	--INVALID-LINK--
AbMole BioScience	--INVALID-LINK--

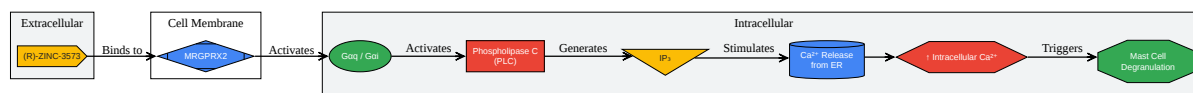
## Technical Data

A summary of the key technical specifications for **(R)-ZINC-3573** is provided below.

Property	Value	Citations
IUPAC Name	(3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine	[1]
Molecular Formula	C <sub>18</sub> H <sub>21</sub> N <sub>5</sub>	[1]
Molecular Weight	307.39 g/mol	[2][3]
CAS Number	2089389-15-9	[1][4]
Purity	≥98% (typically by HPLC)	[1]
Solubility	Soluble in DMSO (to 100 mM) and 1eq. HCl (to 100 mM)	[1]
Storage	Store at +4°C for short term, -20°C for long term.	[2][5]
Biological Activity	Selective MRGPRX2 agonist	[1][2][6]
EC <sub>50</sub>	~740 nM	[1][2][4][6]

## Mechanism of Action and Signaling Pathway

**(R)-ZINC-3573** acts as a selective agonist at the MRGPRX2 receptor, which is primarily expressed on mast cells and sensory neurons. Activation of MRGPRX2 by **(R)-ZINC-3573** initiates a downstream signaling cascade that leads to cellular responses such as degranulation and the release of inflammatory mediators. The binding of **(R)-ZINC-3573** to MRGPRX2 is known to activate Gαq and Gαi signaling pathways, leading to an increase in intracellular calcium.



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### MRGPRX2 Signaling Pathway

## Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of **(R)-ZINC-3573** are outlined below.

### Intracellular Calcium Mobilization Assay (FLIPR Assay)

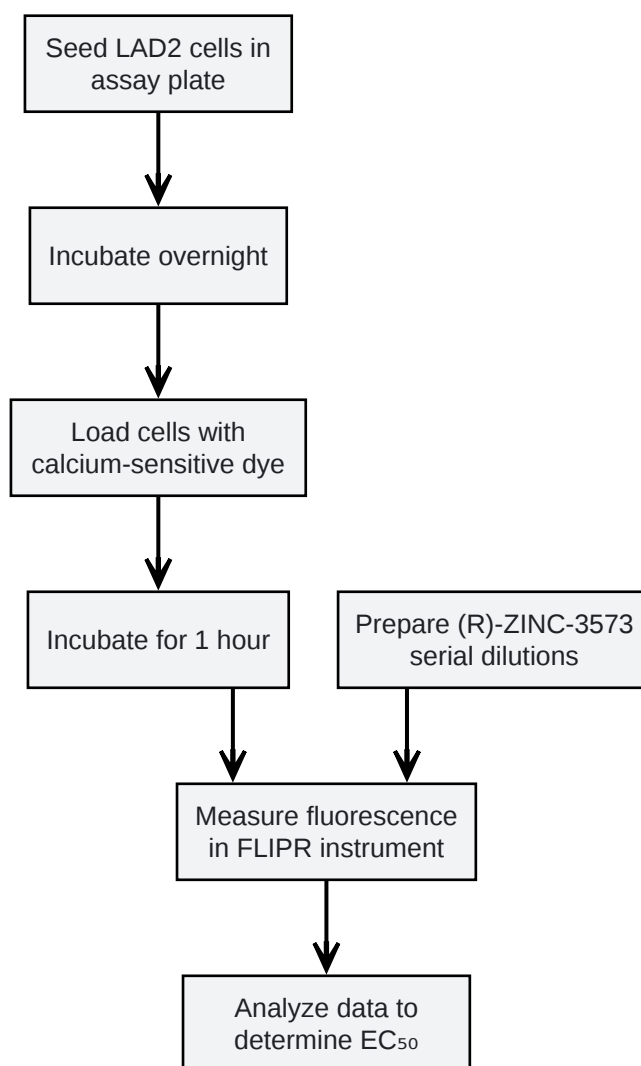
This assay measures the increase in intracellular calcium concentration following receptor activation by **(R)-ZINC-3573**.

Materials:

- LAD2 human mast cells (or other cells expressing MRGPRX2)
- **(R)-ZINC-3573**
- FLIPR Calcium Assay Kit (e.g., from Molecular Devices)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96- or 384-well black-walled, clear-bottom assay plates
- FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

- **Cell Plating:** Seed LAD2 cells into the assay plates at an appropriate density and allow them to adhere overnight.
- **Dye Loading:** Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.
- **Compound Preparation:** Prepare a serial dilution of **(R)-ZINC-3573** in the assay buffer at the desired concentrations.
- **FLIPR Measurement:** Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the **(R)-ZINC-3573** solution to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
- **Data Analysis:** The change in fluorescence is used to determine the EC<sub>50</sub> value of **(R)-ZINC-3573**.



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#### FLIPR Assay Workflow

## Mast Cell Degranulation Assay ( $\beta$ -Hexosaminidase Release)

This assay quantifies the release of the granular enzyme  $\beta$ -hexosaminidase from mast cells upon stimulation with **(R)-ZINC-3573**, as a measure of degranulation.

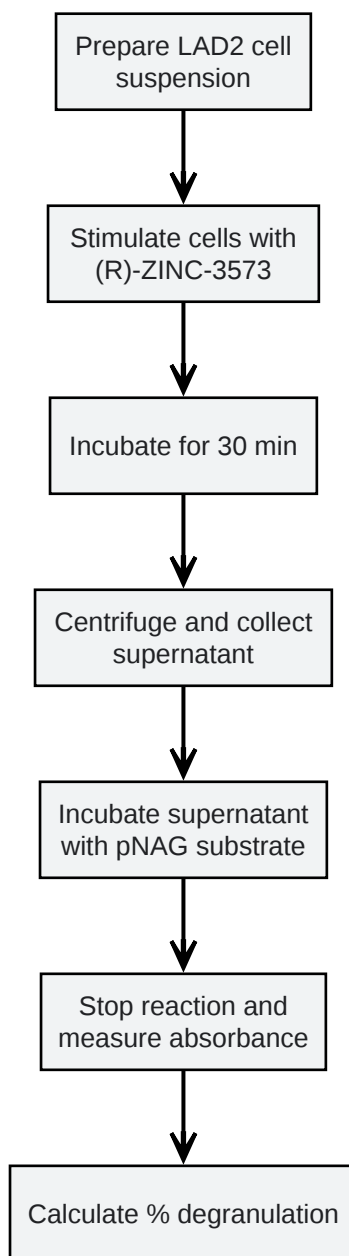
Materials:

- LAD2 human mast cells
- **(R)-ZINC-3573**

- Tyrode's buffer (or similar physiological buffer)
- p-Nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (pNAG), the substrate for  $\beta$ -hexosaminidase
- Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
- Lysis buffer (e.g., Tyrode's buffer with 0.1% Triton X-100)
- 96-well plates
- Spectrophotometer (plate reader)

#### Procedure:

- Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend them at the desired concentration.
- Stimulation: Add the cell suspension to a 96-well plate. Add different concentrations of **(R)-ZINC-3573** to the wells and incubate at 37°C for 30 minutes. Include a negative control (buffer only) and a positive control for maximal release (lysis buffer).
- Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
- Enzyme Reaction: In a new 96-well plate, add the collected supernatant and the pNAG substrate solution. Incubate at 37°C for 1-2 hours.
- Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a plate reader.
- Calculation: The percentage of  $\beta$ -hexosaminidase release is calculated as:  $((\text{Absorbance of sample} - \text{Absorbance of negative control}) / (\text{Absorbance of positive control} - \text{Absorbance of negative control})) * 100$ .



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#### Degranulation Assay Workflow

## PRESTO-Tango $\beta$ -Arrestin Recruitment Assay

This assay is used to assess the recruitment of  $\beta$ -arrestin to the MRGPRX2 receptor upon agonist binding, providing insights into G protein-independent signaling.

Materials:



- HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a  $\beta$ -arrestin2-TEV protease fusion protein)
- Plasmids encoding the MRGPRX2-Tango construct
- Transfection reagents
- **(R)-ZINC-3573**
- Luciferase assay reagent
- 384-well white, clear-bottom plates
- Luminometer

Procedure:

- Transfection: Co-transfect HTLA cells with the MRGPRX2-Tango plasmid.
- Cell Plating: Plate the transfected cells into 384-well plates.
- Compound Stimulation: Add serial dilutions of **(R)-ZINC-3573** to the cells and incubate overnight.
- Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
- Data Analysis: An increase in luminescence indicates  $\beta$ -arrestin recruitment. The data is used to generate a dose-response curve and determine the EC<sub>50</sub> for  $\beta$ -arrestin recruitment.

This technical guide provides a comprehensive overview of **(R)-ZINC-3573** for research applications. For further details, it is recommended to consult the primary literature, particularly Lansu et al., Nature Chemical Biology, 2017.

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